molecular formula C6H12N4 B2675104 N''-(cyclopentylideneamino)guanidine CAS No. 4364-76-5

N''-(cyclopentylideneamino)guanidine

Cat. No.: B2675104
CAS No.: 4364-76-5
M. Wt: 140.19
InChI Key: HXOMZQCDDKGTHN-UHFFFAOYSA-N
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Description

N''-(cyclopentylideneamino)guanidine is a chemical derivative of aminoguanidine, a compound known for its diverse biological activities in research settings. As a guanidine-based compound, it features a strong organic base functionality, which is often key to its interactions with biological targets . Researchers may be interested in this specific derivative for its potential as a mechanism-based inactivator of enzymes, such as the nitric oxide synthase (NOS) isoforms. Aminoguanidine, the parent compound, is recognized for its isoform-selective, mechanism-based inactivation of NOS, with marked specificity for the inducible (iNOS) form . Furthermore, guanidine compounds are extensively studied for their role as sequestering agents of reactive carbonyl species (RCS), such as methylglyoxal and glyoxal, which are involved in the formation of advanced glycation endproducts (AGEs) . The modification with a cyclopentylidene group may alter the compound's reactivity, selectivity, and physicochemical properties compared to aminoguanidine, potentially offering refined research applications in studying oxidative stress-related pathways or metabolic disorders. This product is intended for laboratory research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(cyclopentylideneamino)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4/c7-6(8)10-9-5-3-1-2-4-5/h1-4H2,(H4,7,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXOMZQCDDKGTHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NN=C(N)N)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Synthetic Strategies

Retrosynthetic Analysis of N''-(cyclopentylideneamino)guanidine

A retrosynthetic analysis of the target molecule, this compound, suggests two primary disconnection points. The most logical and convergent approach involves the disconnection of the C=N imine bond. This pathway simplifies the target molecule into two key synthons: aminoguanidine (B1677879) and cyclopentanone (B42830). Both of these precursors are readily available, making this a highly feasible and direct synthetic route. The forward reaction would be a condensation or hydrazone formation.

A second, less direct approach involves the disconnection of the N-N bond or the C-N bonds within the guanidine (B92328) core. This would lead to more complex precursors, such as a cyclopentylidene-substituted hydrazine (B178648) and a guanylating agent. While possible, this route is less efficient as it would require the synthesis of a less common intermediate. Therefore, the strategy focusing on the condensation of aminoguanidine and cyclopentanone is the preferred synthetic pathway.

Classical and Contemporary Methodologies for Guanidine Core Construction

The formation of the guanidine functional group is a well-studied transformation in organic chemistry, with several classes of precursors being commonly employed. rsc.orgnih.gov

Thioureas : The conversion of thioureas to guanidines is a classical method that involves desulfurization in the presence of an amine. rsc.org This is typically achieved using a thiophilic agent, such as heavy metal salts (e.g., HgCl₂) or Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide). acs.org The reaction proceeds through a carbodiimide intermediate, which is then attacked by an amine to form the guanidine product. rsc.orgorganic-chemistry.org While effective, this method often suffers from the use of toxic metal reagents and the generation of stoichiometric waste, limiting its application in sustainable synthesis. organic-chemistry.org

Cyanamides : Cyanamides are versatile and widely used precursors for guanidine synthesis. organic-chemistry.org The reaction of an amine or its corresponding salt with cyanamide, often under heating, provides a direct route to the guanidine core. oup.comoup.comcdnsciencepub.com For instance, ethylenediguanidine and tetramethylenediguanidine have been prepared by reacting the corresponding diamine dihydrochloride with cyanamide in a fused state at approximately 140°C. oup.com This method can be catalyzed by Lewis acids, such as scandium(III) triflate, which allows the reaction to proceed under milder conditions, even in aqueous solutions. organic-chemistry.org

Carbodiimides : The addition of amines to carbodiimides represents one of the most direct and atom-economical routes to substituted guanidines. rsc.orgdergipark.org.tr This reaction involves the hydroamination of the N=C=N double bond system. dergipark.org.tr The process is often uncatalyzed at high temperatures but can be significantly accelerated by various catalysts, including transition metals, rare-earth metals, and main-group metal complexes. acs.orgacs.org The catalytic approach is highly efficient and avoids the formation of byproducts, making it a preferred modern method. dergipark.org.tracs.org

The following table provides a comparative overview of these common guanylation precursors.

PrecursorTypical Reagents/CatalystsAdvantagesDisadvantages
Thioureas HgCl₂, Mukaiyama's reagent, Cu(II) saltsWell-established, reliable for complex substrates. rsc.orgresearchgate.netUse of toxic heavy metals, poor atom economy, stoichiometric waste. rsc.orgorganic-chemistry.org
Cyanamides Amine salts, heat, Sc(OTf)₃Readily available, direct route. organic-chemistry.orgoup.comOften requires harsh conditions (high temperature), potential for side reactions (dimerization). cdnsciencepub.comacs.org
Carbodiimides Metal catalysts (Ti, Zr, Ln), Ionic LiquidsHigh atom economy, mild reaction conditions with catalysis, no byproducts. rsc.orgdergipark.org.tracs.orgCarbodiimide precursors can be expensive, catalyst may be required. nih.govdergipark.org.tr

Once the aminoguanidine precursor is synthesized or obtained, the final step is the incorporation of the cyclopentylidene group. This is achieved through a classical condensation reaction between the terminal primary amino group of aminoguanidine and the carbonyl group of cyclopentanone.

This reaction is a nucleophilic addition of the amine to the ketone, followed by the elimination of a water molecule to form the C=N double bond of the imine (specifically, a hydrazone in this case). The reaction is typically catalyzed by an acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. The equilibrium of this reaction can be shifted towards the product by removing the water formed, for example, by azeotropic distillation.

The efficiency of both the guanidine core synthesis and the final condensation step is highly dependent on the reaction conditions.

For guanidine synthesis , optimization involves the careful selection of the precursor, catalyst, temperature, and solvent. In catalytic guanylation using carbodiimides, the choice of metal catalyst and its ligand system is crucial for achieving high yields and turnover numbers. acs.org Solvent choice can significantly impact reaction outcomes. For instance, in a one-pot synthesis of N,N'-disubstituted guanidines, acetonitrile was found to be the optimal solvent, affording a 75% yield, whereas non-polar solvents led predominantly to side products. rsc.org The reaction temperature is another critical parameter; studies have shown that optimal temperatures can lead to significantly higher yields by minimizing the decomposition of reactants or intermediates. thieme-connect.com

The following table summarizes the optimization of a model reaction for N-phthaloylguanidine synthesis. rsc.org

EntrySolventTemperature (°C)Yield (%)
1Dichloromethane2512
2Toluene2515
3Diethyl ether2510
4Acetonitrile2575
5Acetonitrile068
6Acetonitrile4074

For the cyclopentylidene moiety incorporation , the key variable is pH. An acidic environment is required to catalyze the reaction, but a strongly acidic solution can lead to the protonation of the aminoguanidine nucleophile, rendering it unreactive. Therefore, the reaction is typically carried out in a weakly acidic medium. The choice of solvent can also influence the reaction rate and the ease of water removal. nih.gov

Modern synthetic chemistry places a strong emphasis on principles of green chemistry, including atom economy and sustainability. rsc.org

Atom-Economical Routes : The catalytic addition of amines to carbodiimides is a prime example of an atom-economical reaction, as it involves the direct addition of reactants without the formation of any stoichiometric byproducts. rsc.orgacs.org This contrasts sharply with methods that use thioureas and desulfurizing agents, which generate significant amounts of waste. rsc.orgresearchgate.net

Sustainable Routes : Sustainability can be enhanced by replacing toxic and hazardous reagents with greener alternatives. For example, the use of cyanuric chloride (TCT) instead of mercury(II) chloride as an activating agent for thioureas eliminates heavy-metal waste. organic-chemistry.org Furthermore, the development of photocatalytic methods for converting thioureas to guanidines using visible light, a Ru(bpy)₃Cl₂ catalyst, and a benign water/ethanol solvent system represents a significant advance in sustainable synthesis. organic-chemistry.org These reactions can be run at room temperature in an open flask, reducing energy consumption and operational complexity. organic-chemistry.org

Isolation, Purification, and Scale-Up Considerations in Academic Synthesis

The final stages of synthesis involve the isolation and purification of the target compound, with considerations for potential scale-up.

Isolation : Guanidines are strong organic bases and are typically isolated as their corresponding salts (e.g., hydrochloride, nitrate, or sulfate) to improve their stability and crystallinity. organic-chemistry.org After the condensation reaction, this compound can be precipitated from the reaction mixture by adding an appropriate acid. The resulting solid salt can then be collected by filtration.

Purification : Recrystallization from a suitable solvent system is the most common and scalable method for purifying crystalline guanidinium (B1211019) salts. For non-crystalline products or for removing persistent impurities, chromatographic techniques may be necessary. Ion-exchange chromatography can be particularly effective for purifying guanidine compounds. organic-chemistry.org A method using Amberlite CG II resin has been developed for the purification of guanidinium compounds, allowing for their isolation as HCl salts in high purity. organic-chemistry.org

Scale-Up Considerations : Transitioning a synthesis from a laboratory scale (milligrams to grams) to a larger scale presents several challenges. For exothermic reactions, such as some guanylation processes, heat dissipation becomes a critical safety and selectivity issue. The efficiency of mixing and the rate of reagent addition must be carefully controlled. Purification by column chromatography is generally not feasible on a large scale, making crystallization the preferred method. Therefore, developing a robust crystallization procedure is essential for any synthesis intended for scale-up.

Based on a comprehensive search for scientific literature and data, it is not possible to generate the requested article on N'-(cyclopentylideneamino)guanidine . The specific experimental and theoretical data required to populate the outlined sections for this particular compound are not available in published scientific literature.

A thorough investigation for "N'-(cyclopentylideneamino)guanidine" did not yield any of the following essential information:

NMR Data: No published ¹H, ¹³C, or 2D NMR spectra could be located. This information is fundamental for discussing tautomerism and conformational dynamics as required in section 3.1.1.

Vibrational Spectroscopy Data: No specific Infrared (IR) or Raman spectra are available in the literature. This absence of data prevents the analysis of functional groups and theoretical mode assignments for section 3.1.2.

Electronic Spectroscopy Data: No UV-Vis absorption or emission spectra have been reported, which are necessary to elucidate the electronic structure and excited-state dynamics as per section 3.1.3.

X-ray Crystallography Data: There are no published crystal structures for this compound. This makes it impossible to provide a conformational analysis, discuss dihedral angles, or describe hydrogen bonding networks and crystal packing as required for sections 3.2, 3.2.1, and 3.2.2.

While general information on the spectroscopy and crystallography of the broader guanidine class of compounds exists, the strict instructions to focus solely on "N'-(cyclopentylideneamino)guanidine" and not introduce information on other molecules cannot be fulfilled without specific data for this compound. Providing an analysis based on related compounds would violate the core requirements of the request.

Therefore, the article as outlined cannot be generated with the required level of scientific accuracy and detail.

Advanced Structural Elucidation and Theoretical Analysis

Mass Spectrometric Fragmentation Pathways and Mechanistic Interpretations

While specific mass spectrometric studies detailing the fragmentation pathways of N'-(cyclopentylideneamino)guanidine are not extensively available in the current body of scientific literature, the fragmentation behavior can be predicted based on the well-established principles of mass spectrometry and the known fragmentation patterns of related guanidinic and hydrazone compounds. The structure of N'-(cyclopentylideneamino)guanidine, featuring a guanidine (B92328) core linked to a cyclopentylidene group via a hydrazone-like C=N bond, presents several potential sites for bond cleavage upon ionization.

Electron ionization (EI) or softer ionization techniques such as electrospray ionization (ESI) would likely lead to the formation of a molecular ion peak [M]+• or a protonated molecule [M+H]+, respectively. Subsequent fragmentation would proceed through various pathways, driven by the stability of the resulting fragment ions and neutral losses.

Key predictable fragmentation pathways include:

Alpha-Cleavage: Cleavage of the bonds adjacent to the C=N double bond is a common pathway for imines and related compounds. For N'-(cyclopentylideneamino)guanidine, this could involve the cleavage of the C-C bond within the cyclopentyl ring, leading to the loss of alkyl radicals.

Cleavage of the N-N Bond: The single bond between the two nitrogen atoms of the hydrazine (B178648) moiety is a potential site of cleavage, which could lead to the formation of a cyclopentylideneimino cation and a guanidinyl radical, or vice versa, depending on charge distribution.

Loss of Neutral Guanidine: A characteristic fragmentation for some guanidine-containing compounds is the loss of a neutral guanidine molecule (CH5N3, 59 Da).

Ring Fragmentation of the Cyclopentylidene Moiety: The cyclopentane (B165970) ring can undergo fragmentation, leading to the loss of neutral molecules such as ethene (C2H4) or propene (C3H6).

Rearrangement Reactions: Intramolecular rearrangements, such as McLafferty-type rearrangements, could occur if sterically favorable, involving hydrogen transfer to the imino nitrogen followed by cleavage.

A plausible fragmentation scheme for the protonated molecule [M+H]+ is presented below. The initial protonation is expected to occur at the most basic site, which is likely one of the nitrogen atoms of the guanidine group.

Interactive Data Table: Plausible Mass Spectrometric Fragmentations of Protonated N'-(cyclopentylideneamino)guanidine

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral Loss (Da)Proposed Structure of Neutral LossFragmentation Pathway
[M+H]+[M+H - NH3]+17Ammonia (NH3)Loss from the guanidine moiety
[M+H]+[M+H - CH5N3]+59Guanidine (CH5N3)Cleavage of the N-N bond and loss of neutral guanidine
[M+H]+[C5H8N]+--Cleavage of the N-N bond
[M+H]+[CH6N3]+--Cleavage of the N-N bond
[M+H]+[M+H - C2H4]+28Ethene (C2H4)Ring fragmentation of the cyclopentylidene moiety

It is important to note that the fragmentation pathways and the relative abundance of fragment ions can be highly dependent on the ionization method and the collision energy used in the mass spectrometer.

Conformational Isomerism and Stereochemical Considerations in Solution and Solid States

The stereochemistry of N'-(cyclopentylideneamino)guanidine is a critical aspect of its three-dimensional structure, influencing its physical, chemical, and potentially biological properties. The key structural features that give rise to conformational isomerism are the C=N double bond and the rotatable single bonds within the molecule.

E/Z Isomerism:

The C=N double bond of the cyclopentylideneamino group is a site for geometric isomerism, leading to the possibility of E and Z isomers. The relative stability of these isomers is influenced by the steric interactions between the cyclopentyl ring and the guanidine moiety. In the Z isomer, the guanidine group and the larger part of the cyclopentyl ring are on the same side of the C=N bond, which could lead to steric hindrance. Conversely, the E isomer would likely be sterically favored. In solution, it is possible that both isomers exist in equilibrium, with the ratio depending on the solvent and temperature. NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), would be instrumental in determining the predominant isomer in solution.

Conformational Isomers around Single Bonds:

Rotation around the N-N single bond and the C-N single bonds of the guanidine group can lead to different conformers. The planarity of the guanidine group is a subject of interest, as resonance delocalization of the positive charge (in the protonated form) favors a planar arrangement. However, steric crowding from the cyclopentylidene group could induce some torsional strain.

In the solid state, the molecule is likely to adopt a single, low-energy conformation, which would be influenced by intermolecular interactions, such as hydrogen bonding, in the crystal lattice. The guanidine moiety, with its N-H protons, can act as a hydrogen bond donor, while the nitrogen atoms can act as acceptors. X-ray crystallography would be the definitive method to determine the solid-state conformation and the packing of the molecules.

Interactive Data Table: Potential Conformational Isomers of N'-(cyclopentylideneamino)guanidine

Type of IsomerismIsomersKey Structural FeatureExpected Relative Stability
Geometric IsomerismE isomer, Z isomerC=N double bondE isomer likely more stable due to reduced steric hindrance
Rotational IsomerismMultiple conformersRotation around N-N and C-N single bondsDependent on steric and electronic effects

Due to the lack of specific experimental data for N'-(cyclopentylideneamino)guanidine, the above considerations are based on the general principles of stereochemistry and the observed behavior of similar guanidine and hydrazone derivatives.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of guanylhydrazone derivatives. dergipark.org.tr These calculations offer a detailed picture of the molecule's behavior at the subatomic level.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting a molecule's chemical reactivity and kinetic stability. nih.govyoutube.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a smaller gap suggests higher reactivity. nih.gov

In a theoretical study of the analogous compound 2-(1-phenylethylideneamino)guanidine using the DFT/B3LYP method with a 6-311+G(d,p) basis set, the HOMO was observed to be localized over the nitrogen and carbon atoms of the guanidine (B92328) and imine groups. dergipark.org.tr The LUMO, conversely, is distributed over the carbon atoms of the phenyl ring (in the case of the phenylethylidene analog) and the imine carbon. dergipark.org.tr This distribution implies that an electronic transition from HOMO to LUMO involves a transfer of electron density from the guanidine moiety towards the substituent on the imine. dergipark.org.tr A narrow energy gap is indicative of facile intramolecular charge transfer, which can contribute to the molecule's nonlinear optical (NLO) properties. dergipark.org.tr

Interactive Table: Frontier Molecular Orbital Energies and Related Parameters for a Guanylhydrazone Analog

ParameterValue (eV)Description
EHOMO-5.87Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability.
ELUMO-0.98Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability.
Energy Gap (ΔE)4.89Difference between ELUMO and EHOMO, reflecting chemical reactivity.
Ionization Potential (I)5.87The minimum energy required to remove an electron.
Electron Affinity (A)0.98The energy released when an electron is added.
Global Hardness (η)2.445Resistance to change in electron distribution.
Global Softness (S)0.409The reciprocal of hardness, indicating higher reactivity.
Electronegativity (χ)3.425The power of an atom to attract electrons.
Chemical Potential (μ)-3.425The negative of electronegativity.
Electrophilicity Index (ω)2.395A measure of the electrophilic power of a molecule.

Data is based on the theoretical study of 2-(1-phenylethylideneamino)guanidine. dergipark.org.tr

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. dergipark.org.tr In the MEP of 2-(1-phenylethylideneamino)guanidine, the most negative regions (indicating nucleophilic sites) are located around the nitrogen atoms of the guanidine group, making them susceptible to electrophilic attack. dergipark.org.tr The positive regions are found around the hydrogen atoms attached to the nitrogens, which are the likely sites for nucleophilic attack. dergipark.org.tr

Conformational Space Exploration and Energy Landscapes (e.g., Rotational Barriers)

The conformational flexibility of molecules like N'-(cyclopentylideneamino)guanidine is important for their biological activity and chemical behavior. Computational methods can be used to explore the potential energy surface and identify stable conformers and the energy barriers for rotation around key single bonds. For instance, studies on N-arylpyrrolidin-2-ones have utilized force-field simulations to determine rotational barriers. researchgate.net For N'-(cyclopentylideneamino)guanidine, key rotational barriers would include the C-N bonds within the guanidine moiety and the N-N bond of the hydrazone linkage. Understanding these energetic landscapes is crucial for predicting the molecule's preferred shapes and how it might interact with other molecules.

Prediction and Correlation of Spectroscopic Parameters with Experimental Data

DFT calculations are widely used to predict various spectroscopic properties, such as vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. mdpi.comresearchgate.net These theoretical predictions can be correlated with experimental spectra to confirm the molecular structure and assign spectral features. researchgate.netresearchgate.net

For instance, in the study of triazine-based hydrazone derivatives, DFT calculations at the B3LYP/6-31G(d,p) level showed excellent correlation with experimental IR and NMR data. mdpi.com Similarly, for 2-(1-phenylethylideneamino)guanidine, the calculated geometric parameters showed good agreement with X-ray diffraction data. dergipark.org.trresearchgate.net Such correlations provide confidence in the computational models and allow for a more detailed interpretation of experimental results. researchgate.net The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for calculating NMR chemical shifts with a high degree of accuracy. scirp.orgscilit.com

Table: Comparison of Selected Calculated and Experimental Bond Lengths (Å) and Angles (°) for a Guanylhydrazone Analog

ParameterCalculated (DFT/B3LYP)Experimental (X-ray)
Bond Lengths (Å)
N1-C11.3171.317(3)
C1-N21.3781.373(3)
C1-N31.3651.360(3)
N1=C21.2911.284(3)
Bond Angles (°)
N1-C1-N2120.3120.5(2)
N1-C1-N3122.1122.5(2)
N2-C1-N3117.6117.0(2)
C1-N1=C2118.5118.9(2)

Data based on the theoretical and experimental study of 2-(1-phenylethylideneamino)guanidine. dergipark.org.trresearchgate.net

Reaction Pathway Elucidation and Transition State Characterization

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of intermediates and transition states that may be difficult to observe experimentally. DFT calculations have been successfully applied to study the reaction mechanisms of various guanidine derivatives.

For example, a DFT study on the reaction between aminoguanidine (B1677879) and methylglyoxal (B44143) detailed a four-step mechanism, identifying the rate-determining step and calculating the activation energy. researchgate.netnih.gov Another study investigated the mechanism of guanidine-catalyzed aminolysis, highlighting the bifunctional (base/H-bond donor) role of the catalyst in reducing the reaction's Gibbs energy. researchgate.net Similarly, the tandem aza-Michael addition and intramolecular cyclization of guanidinium (B1211019) salts has been explored computationally, identifying the nucleophilic attack as the most energetically demanding step. nih.gov These studies demonstrate the utility of computational methods in understanding the reactivity and reaction pathways of guanidine-containing compounds like N'-(cyclopentylideneamino)guanidine.

Solvent Effects and Implicit/Explicit Solvation Models in Computational Studies

A comprehensive search of scientific literature did not yield specific computational chemistry studies focusing on the solvent effects or the application of implicit and explicit solvation models for the compound N'-(cyclopentylideneamino)guanidine. While computational methods are widely used to understand how solvents influence molecular structure, reactivity, and properties, no dedicated research articles with detailed findings or data tables for this particular molecule were identified in the available search results.

In general, such computational studies are crucial for predicting a molecule's behavior in different chemical environments. easychair.orgeasychair.org Methodologies for these types of analyses fall into two primary categories:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Universal Solvation Model based on Density (SMD), treat the solvent as a continuous dielectric medium rather than as individual molecules. nih.govmdpi.com This approach is computationally efficient and is often used to calculate properties like solvation free energy and to model the influence of solvent polarity on molecular geometry and electronic structure. nih.govnih.gov

Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation, typically surrounding the solute molecule. easychair.orgmdpi.com This method, often employed in molecular dynamics (MD) simulations, provides a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding. easychair.orgnih.gov However, it is significantly more computationally demanding. nih.gov

A hypothetical computational study on N'-(cyclopentylideneamino)guanidine would likely investigate how its geometric parameters (bond lengths and angles), electronic properties (dipole moment, HOMO-LUMO energy gap), and conformational stability are affected by solvents of varying polarity (e.g., water, ethanol, chloroform). The results would typically be presented in data tables, comparing these calculated values in the gas phase versus different solvent models. Such research would provide valuable insights into the compound's solubility, reactivity, and potential interactions in a biological or chemical system.

However, without specific studies on N'-(cyclopentylideneamino)guanidine, no quantitative data or detailed research findings can be presented.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Fundamental Insights

While specific research on N''-(cyclopentylideneamino)guanidine is limited, the broader field of guanidine (B92328) chemistry provides a solid foundation for understanding its potential. Key academic contributions that offer fundamental insights include:

Understanding Guanidine Basicity: Guanidines are recognized as strong organic bases, a property attributed to the resonance stabilization of the corresponding guanidinium (B1211019) cation formed upon protonation. scripps.edu This high basicity is a defining characteristic that will undoubtedly influence the reactivity and catalytic potential of this compound.

Hydrogen Bonding Capabilities: The guanidinium cation is an excellent hydrogen-bond donor. This ability to form multiple hydrogen bonds is crucial for its role in organocatalysis, where it can activate substrates and control stereoselectivity. researchgate.netnih.gov

Synthetic Methodologies: A variety of methods for the synthesis of guanidine derivatives have been developed, ranging from classical approaches using cyanamides to modern metal-catalyzed reactions. nih.govmdpi.comorganic-chemistry.org These established synthetic routes provide a starting point for the efficient preparation of this compound and its analogues.

Catalytic Applications: Chiral guanidines and their derivatives have emerged as powerful organocatalysts for a wide array of asymmetric transformations. rsc.orgresearchgate.net This body of work highlights the potential of this compound to serve as a ligand or catalyst in various chemical reactions.

These foundational insights from the broader study of guanidines are instrumental in shaping the research questions and experimental designs for the specific investigation of this compound.

Identification of Unresolved Questions and Academic Challenges

Despite the extensive knowledge of guanidine chemistry, several unresolved questions and academic challenges remain, particularly in the context of this compound:

Optimal Synthetic Routes: While general methods for guanidine synthesis exist, the most efficient and scalable route to this compound has yet to be established. Challenges may include regioselectivity and the purification of the final product.

Detailed Structural Analysis: A comprehensive understanding of the three-dimensional structure, including tautomeric preferences and conformational dynamics, of this compound is currently lacking. mdpi.com Such knowledge is critical for understanding its reactivity and designing potential applications.

Precise pKa Determination: Experimental determination of the pKa value of this compound is necessary to quantify its basicity and compare it to other guanidine derivatives. This data is essential for its application in base-catalyzed reactions.

Reactivity Profile: The full spectrum of the reactivity of this compound, beyond its basicity, has not been explored. Understanding its behavior with various electrophiles and nucleophiles is a key academic challenge.

Addressing these questions will be crucial for unlocking the full scientific and practical potential of this compound.

Promising Avenues for Future Academic Inquiry

The current gaps in knowledge surrounding this compound present several promising avenues for future academic inquiry.

A significant area for future investigation is the elucidation of the reaction mechanisms involving this compound. This includes its role as a catalyst, where detailed kinetic and computational studies can reveal the intricacies of substrate activation and the origins of stereoselectivity. researchgate.netnih.gov Understanding these mechanisms is fundamental to the rational design of new catalytic processes.

Computational chemistry offers a powerful tool for predicting the structural and electronic properties of this compound. Future studies should employ density functional theory (DFT) and other theoretical methods to model its conformational landscape, tautomeric equilibria, and interactions with other molecules. nih.gov These theoretical predictions must be coupled with experimental validation through techniques such as X-ray crystallography and NMR spectroscopy to establish robust structure-reactivity relationships. mdpi.com

Beyond its potential as a catalyst in organic synthesis, this compound could find applications in other areas. Its strong basicity and coordinating properties make it a candidate for use in polymer chemistry, for example, as a catalyst for ring-opening polymerization. Furthermore, the guanidinium core is known to interact with anions, suggesting potential applications in the development of new materials for anion recognition and transport.

Compound Names Mentioned

Compound Name
This compound
Guanidine
Guanidinium

Representative Data for Guanidine Derivatives

Q & A

Q. What safety protocols are essential when handling this compound in lab settings?

  • Methodological Answer :
  • PPE : Gloves, lab coat, and goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation.
  • Waste disposal : Neutralize acidic/basic byproducts before disposal. Follow guidelines for guanidine derivatives, as outlined in Safety Data Sheets (e.g., ) .

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